molecular formula C15H17N3O B11857388 N'-Cyclopentylquinoline-4-carbohydrazide

N'-Cyclopentylquinoline-4-carbohydrazide

Cat. No.: B11857388
M. Wt: 255.31 g/mol
InChI Key: XMLOLBJJRMCBPW-UHFFFAOYSA-N
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Description

N’-Cyclopentylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound features a quinoline ring system substituted with a cyclopentyl group and a carbohydrazide moiety, making it a unique and potentially valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclopentylquinoline-4-carbohydrazide typically involves the reaction of quinoline-4-carbohydrazide with cyclopentyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N’-Cyclopentylquinoline-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclopentylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Cyclopentyl bromide in the presence of a base like potassium carbonate (K2CO3) in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with carboxylic acid or ketone functional groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

N’-Cyclopentylquinoline-4-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Research: It can be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N’-Cyclopentylquinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA or bind to enzyme active sites, leading to inhibition or modulation of biological processes. The carbohydrazide moiety may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carbohydrazide: A precursor to N’-Cyclopentylquinoline-4-carbohydrazide with similar structural features but lacking the cyclopentyl group.

    Cyclopentylquinoline: A compound with a cyclopentyl group attached to the quinoline ring but without the carbohydrazide moiety.

    Quinoline-4-carboxylic acid: A quinoline derivative with a carboxylic acid functional group instead of a carbohydrazide moiety.

Uniqueness

N’-Cyclopentylquinoline-4-carbohydrazide is unique due to the presence of both the cyclopentyl group and the carbohydrazide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N'-cyclopentylquinoline-4-carbohydrazide

InChI

InChI=1S/C15H17N3O/c19-15(18-17-11-5-1-2-6-11)13-9-10-16-14-8-4-3-7-12(13)14/h3-4,7-11,17H,1-2,5-6H2,(H,18,19)

InChI Key

XMLOLBJJRMCBPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NNC(=O)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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